molecular formula C18H18F3N3O2S B13368611 2-methylsulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 5567-82-8

2-methylsulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B13368611
CAS No.: 5567-82-8
M. Wt: 397.4 g/mol
InChI Key: GSBHHNVIFCDFMX-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-(2-morpholino-5-(trifluoromethyl)phenyl)nicotinamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-N-(2-morpholino-5-(trifluoromethyl)phenyl)nicotinamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the nicotinamide core, introduction of the methylthio group, and the attachment of the morpholino and trifluoromethyl phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-N-(2-morpholino-5-(trifluoromethyl)phenyl)nicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino and trifluoromethyl phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2-(Methylthio)-N-(2-morpholino-5-(trifluoromethyl)phenyl)nicotinamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-N-(2-morpholino-5-(trifluoromethyl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholino-5-(trifluoromethyl)phenylmethanol
  • 2-Morpholino-5-(trifluoromethyl)phenylboronic acid
  • Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate

Uniqueness

2-(Methylthio)-N-(2-morpholino-5-(trifluoromethyl)phenyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

5567-82-8

Molecular Formula

C18H18F3N3O2S

Molecular Weight

397.4 g/mol

IUPAC Name

2-methylsulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H18F3N3O2S/c1-27-17-13(3-2-6-22-17)16(25)23-14-11-12(18(19,20)21)4-5-15(14)24-7-9-26-10-8-24/h2-6,11H,7-10H2,1H3,(H,23,25)

InChI Key

GSBHHNVIFCDFMX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Origin of Product

United States

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